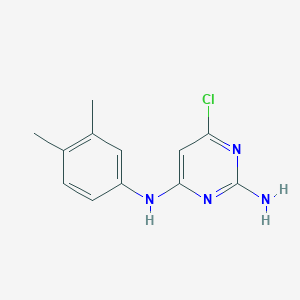

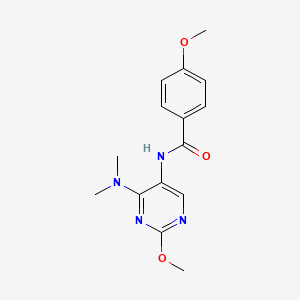

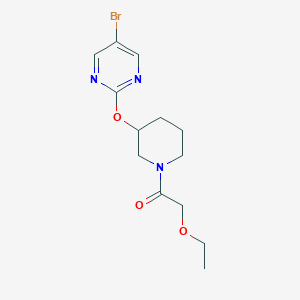

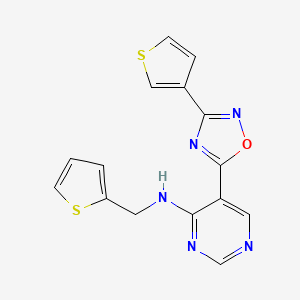

![molecular formula C14H12N4O3S B2522771 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 941910-27-6](/img/structure/B2522771.png)

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyridopyrimidine, which is a fused heterocyclic compound that has been the subject of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics. For instance, the study of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides provides valuable information on the synthesis and structural analysis of related compounds, which could be extrapolated to the compound of interest .

Synthesis Analysis

The synthesis of related compounds, such as 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, involves various techniques that could be applicable to the synthesis of N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide. These techniques include the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis to characterize the synthesized compounds . The synthesis process may also involve the use of specific reagents and reaction conditions that are optimized for the formation of the desired pyridopyrimidine derivatives.

Molecular Structure Analysis

X-ray single crystal diffraction is a common technique used to determine the molecular structure of compounds like the ones studied in the provided papers. Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations are also employed to understand the molecular structures and the molecular frontier orbitals, which are crucial for predicting the behavior and reactivity of the compound . These methods would be essential in analyzing the molecular structure of N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, and the antibacterial activity of certain pyrimidin-3-yl-carboxamides has been correlated with their structure using Hansch analysis . This suggests that the compound may also exhibit specific chemical reactions that could be analyzed using similar methods. The study of formamidines and their esters with antianaphylactic activity also provides a framework for understanding the potential chemical reactions and biological activities of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various spectroscopic techniques, such as UV and fluorescence spectroscopy. High-performance liquid chromatography (HPLC) has been used for the micro-determination of nicotinamide and its metabolites, which indicates that similar analytical methods could be applied to the compound of interest for its quantification and analysis . The physical properties such as solubility, melting point, and stability can be inferred from the studies on similar compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

- The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, showing a pathway to synthesize thieno[2,3-d]pyrimidines derivatives, which could serve as intermediates for further chemical modifications and potential applications in medicinal chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Biological Activities

- A study synthesized novel compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. This research highlights the pharmaceutical relevance of such derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science and Polymer Chemistry

- Polyamides containing uracil and adenine were synthesized through reactions involving similar tetrahydropyrimidine derivatives. These polyamides exhibit molecular weights in the range of about 1000–5000 and have potential applications in material science and biotechnology (Hattori & Kinoshita, 1979).

Heterocyclic Chemistry

- Synthesis and evaluation of central nervous system depressant activity of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives were conducted, indicating the importance of such compounds in neurological research and potential drug development (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Mechanism of Action

Target of Action

Similar compounds with indole and pyrrolopyrazine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and kinase inhibitory activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects depending on the specific targets and pathways it interacts with .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-17-11-10(13(20)18(2)14(17)21)8(5-6-15-11)16-12(19)9-4-3-7-22-9/h3-7H,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMLEPRVWLSEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)

![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)